(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, often referred to as BMS453, is a synthetic retinoid compound widely employed in scientific research to investigate the roles of retinoid signaling pathways. [, , , , , , , , , , , , , , ] It acts as an antagonist for retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ. [, , , , , , , , , , , , , , ] By blocking the activity of these receptors, BMS453 enables researchers to study the downstream effects of disrupting retinoid signaling in various biological processes.
BMS453 is derived from the broader category of retinoids, which are compounds related to vitamin A that play crucial roles in cellular processes such as growth, differentiation, and apoptosis. The compound is classified under the chemical identifier CAS 166977-43-1. Its mechanism of action involves modulation of retinoic acid receptor signaling pathways, which are integral in regulating gene expression related to cell growth and development.
The synthesis of BMS453 involves several chemical steps that typically require advanced organic synthesis techniques. While specific synthetic routes are not extensively detailed in the literature, the general approach includes:
The precise conditions (temperature, solvent, reaction time) can vary based on the specific synthetic pathway chosen.
The molecular structure of BMS453 can be described by its chemical formula and structural features:
A detailed analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would provide further insights into its structural characteristics.
BMS453 participates in various chemical reactions primarily associated with its interaction with retinoic acid receptors:
These reactions highlight its dual role in promoting certain pathways while inhibiting others, making it a valuable tool in pharmacological research.
The mechanism of action for BMS453 involves several key processes:
This multifaceted mechanism underscores the compound's potential utility in therapeutic applications targeting abnormal cell growth.
BMS453 exhibits several important physical and chemical properties:
These properties are critical for determining appropriate formulations for biological studies.
BMS453 has significant scientific applications, particularly in cancer research:
BMS453 (BMS-189453) is a synthetic retinoid exhibiting unique isoform-specific modulation of retinoic acid receptors (RARs). Its pharmacological profile combines RARβ agonism with RARα/RARγ antagonism, enabling selective transcriptional regulation distinct from pan-RAR agonists like all-trans retinoic acid (atRA). This differential receptor engagement underpins its specialized biological effects, particularly in oncology research [1] [5] [8].
The compound's RARβ agonist activity stems from its specific molecular interactions with the RARβ ligand-binding domain (LBD). Structural analyses reveal that BMS453 stabilizes the agonist conformation through:
This selective agonism induces RARβ-specific gene expression programs at sub-nanomolar concentrations, making BMS453 30-fold more potent than atRA in activating RARβ-dependent pathways in breast epithelial cells. Unlike natural retinoids, BMS453 maintains this selectivity without cross-activation of RARα or RARγ [1] [9].
Table 1: Receptor Binding and Activation Profile of BMS453
Receptor Isoform | Binding Affinity (nM) | Transactivation EC₅₀ (nM) | Agonist/Antagonist Activity |
---|---|---|---|
RARβ | 0.05 | <0.1 | Full agonist |
RARα | 0.8 | No activation | Competitive antagonist |
RARγ | 1.2 | No activation | Competitive antagonist |
While activating RARβ, BMS453 simultaneously functions as a competitive antagonist for RARα and RARγ through distinct mechanisms:
This dual mechanism—transcriptional activation through RARβ while blocking RARα/γ signaling—creates a unique retinoid response profile that underlies its therapeutic potential in cancer prevention research [2] [7].
BMS453 exhibits a dichotomous effect on retinoid-regulated gene expression pathways:
RARE-Independent Transrepression
Selective RARE TransactivationUnlike atRA, BMS453 demonstrates highly restricted RARE activation:
Table 2: Transcriptional Effects of BMS453 in Mammary Epithelial Cells
Transcriptional Mechanism | Affected Pathways | Key Regulatory Effects | Functional Outcome |
---|---|---|---|
AP-1 Transrepression | c-Fos/c-Jun complex | ↓ MMP expression (70-80%) | Inhibited cell migration |
JNK signaling | ↑ p21-CDK2 binding (2.5-fold) | G₁ cell cycle arrest | |
RARE Transactivation | RARβ-TGFβ axis | ↑ Active TGFβ (3-4 fold) | Growth inhibition |
Retinoid response elements | No activation of classical atRA target genes (CRABPII, RARβ₂) | Reduced differentiation toxicity |
The dissociation between AP-1 transrepression and restricted RARE transactivation explains BMS453's ability to inhibit breast cancer cell growth (40% reduction in ³H-thymidine uptake at 1μM) while avoiding gene expression patterns associated with retinoid toxicity [2] [3] [7]. This pharmacological profile positions BMS453 as a valuable tool for dissecting RARβ-specific pathways in carcinogenesis and developing targeted chemoprevention strategies.
Table 3: Key Molecular Features of BMS453
Property | Value |
---|---|
Chemical Name | 4-[(E)-2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl]benzoic acid |
Synonyms | BMS-189453, BMS 453 |
CAS Number | 166977-43-1 |
Molecular Formula | C₂₇H₂₄O₂ |
Molecular Weight | 380.48 g/mol |
Receptor Selectivity | RARβ agonist, RARα/RARγ antagonist |
Primary Mechanism in Breast Cells | Induction of active TGFβ (3-4 fold) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: